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Compound of Interest

Compound Name: Tetramethoxymethane

Cat. No.: B120706 Get Quote

This guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR)

spectrum of tetramethyl orthocarbonate. It is intended for researchers, scientists, and

professionals in the field of drug development and chemical analysis who utilize NMR

spectroscopy for structural elucidation and characterization of organic molecules.

Structure and Symmetry
Tetramethyl orthocarbonate, C(OCH₃)₄, possesses a highly symmetrical tetrahedral structure.

The central carbon atom is bonded to four equivalent methoxy groups. This high degree of

symmetry results in the chemical equivalence of all twelve protons, a key determinant of its

simple 1H NMR spectrum.

Quantitative 1H NMR Data
The 1H NMR spectrum of tetramethyl orthocarbonate is characterized by a single resonance,

reflecting the magnetic equivalence of all protons in the molecule. The quantitative data for this

spectrum is summarized in the table below.

Chemical Shift
(δ)

Multiplicity
Coupling
Constant (J)

Integration Solvent

~3.29 ppm[1] Singlet Not Applicable 12H CDCl₃[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b120706?utm_src=pdf-interest
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/05%3A_Structure_Determination_Part_II_-_Nuclear_Magnetic_Resonance_Spectroscopy/5.04%3A_The_1H-NMR_experiment
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol
The following is a detailed protocol for acquiring a high-quality 1H NMR spectrum of tetramethyl

orthocarbonate. This protocol is based on standard practices for the analysis of small organic

molecules.[2][3][4]

3.1. Sample Preparation

Sample Weighing: Accurately weigh approximately 5-25 mg of pure tetramethyl

orthocarbonate into a clean, dry vial.[3][4]

Solvent Addition: To the vial, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4] Chloroform-d is a

common solvent for non-polar to moderately polar organic compounds.

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.

Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly

into a clean, dry 5 mm NMR tube. This step is crucial to remove any particulate matter that

could degrade the spectral resolution.[3]

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

3.2. NMR Instrument Parameters

The following parameters are recommended for a standard 1H NMR acquisition on a 300-500

MHz spectrometer:
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Parameter Recommended Value Rationale

Pulse Angle 30-45°

Provides a good signal-to-

noise ratio while allowing for a

shorter relaxation delay.[2]

Acquisition Time 2-4 seconds

Sufficient to allow the Free

Induction Decay (FID) to

decay, ensuring good digital

resolution.[2]

Relaxation Delay 1-2 seconds

A shorter delay is acceptable

due to the small size of the

molecule and the use of a

smaller pulse angle.

Number of Scans 4-16

Adequate for achieving a high

signal-to-noise ratio for a

sample of this concentration.

[2]

Spectral Width 0-12 ppm
A standard spectral window for

1H NMR of organic molecules.

Temperature 298 K (25 °C)
Standard ambient temperature

for routine NMR analysis.

3.3. Data Processing

Fourier Transformation: Apply a Fourier transform to the acquired FID.

Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption

lineshape.

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the

spectrum.

Referencing: Reference the spectrum by setting the chemical shift of the internal standard

(TMS) to 0.00 ppm.
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Integration: Integrate the area under the singlet at approximately 3.29 ppm.

Visualization of Spectral Data
The logical relationship between the structure of tetramethyl orthocarbonate and its 1H NMR

spectrum can be visualized as follows:
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Caption: Molecular structure to 1H NMR spectrum relationship.

This in-depth guide provides the necessary information for the successful acquisition,

processing, and interpretation of the 1H NMR spectrum of tetramethyl orthocarbonate, which

serves as a fundamental technique for its structural verification and purity assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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